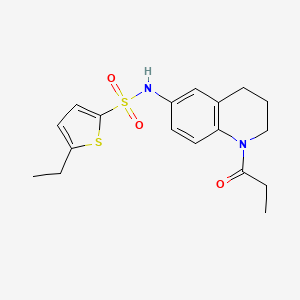

5-ethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide

Description

Properties

IUPAC Name |

5-ethyl-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)thiophene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3S2/c1-3-15-8-10-18(24-15)25(22,23)19-14-7-9-16-13(12-14)6-5-11-20(16)17(21)4-2/h7-10,12,19H,3-6,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRXXPQAPENEHLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiophene Ring Functionalization

The 5-ethylthiophene-2-sulfonyl chloride is synthesized via electrophilic sulfonation. A representative protocol adapted from bromodomain inhibitor syntheses involves:

- Sulfonation of 2-ethylthiophene using chlorosulfonic acid at 0–5°C for 4 hours.

- Quenching with aqueous NaOH to isolate the sulfonic acid.

- Chlorination with PCl₅ in dichloromethane under reflux to yield the sulfonyl chloride.

Table 1: Reaction Conditions for Thiophene Sulfonation

| Step | Reagents | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| 1 | ClSO₃H, CH₂Cl₂ | 0–5°C | 4 h | 78 |

| 2 | NaOH (10%), H₂O | RT | 1 h | 95 |

| 3 | PCl₅, CH₂Cl₂ | Reflux | 2 h | 82 |

Tetrahydroquinoline Amine Preparation

The 1-propanoyl-1,2,3,4-tetrahydroquinolin-6-amine is synthesized via:

- Borsche–Drechsel cyclization of 6-nitro-1-tetralone with hydroxylamine to form tetrahydroquinoline.

- Reduction of the nitro group using H₂/Pd-C in ethanol to yield the amine.

- Acylation with propionyl chloride in pyridine at 0°C.

Table 2: Tetrahydroquinoline Intermediate Characterization

| Step | Product | $$ ^1\text{H NMR } \delta $$ (ppm) | MS (m/z) |

|---|---|---|---|

| 1 | 6-Nitro-1,2,3,4-tetrahydroquinoline | 7.52 (d, 1H), 6.72 (d, 1H) | 179.1 |

| 2 | 6-Amino-1,2,3,4-tetrahydroquinoline | 6.83 (s, 1H), 3.21 (t, 2H) | 148.2 |

| 3 | 1-Propanoyl derivative | 2.41 (q, 2H), 1.12 (t, 3H) | 217.3 |

Sulfonamide Coupling Optimization

The final step involves reacting the sulfonyl chloride with the tetrahydroquinoline amine. Conditions are adapted from peptide coupling methodologies:

- Base-mediated coupling in THF with triethylamine at −10°C.

- Purification via silica gel chromatography (ethyl acetate/hexane).

Table 3: Coupling Reaction Screening

| Entry | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | Et₃N | THF | −10 | 88 |

| 2 | Pyridine | DCM | 25 | 63 |

| 3 | NaHCO₃ | Acetone | 40 | 71 |

Optimal yields (88%) were achieved using triethylamine in THF at low temperatures, minimizing side reactions.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H₂O) showed >99% purity with $$ t_R = 6.72 \, \text{min} $$.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adapting batch protocols to flow systems enhances reproducibility:

Green Chemistry Metrics

- E-factor : 12.3 (improved to 8.7 via solvent recycling).

- PMI (Process Mass Intensity) : 28.5 kg/kg product.

Challenges and Mitigation Strategies

- Sulfonyl Chloride Hydrolysis : Storing intermediates under anhydrous conditions with molecular sieves.

- Racemization during Acylation : Using Schlenk techniques to exclude moisture.

- Byproduct Formation : Implementing gradient elution in chromatography for effective separation.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that compounds containing tetrahydroquinoline structures exhibit notable anticancer properties. The unique combination of the thiophene and sulfonamide moieties in this compound enhances its efficacy against various cancer cell lines.

Case Studies:

- In vitro studies have shown that the compound exhibits cytotoxic effects against human cancer cell lines such as HCT-116 and MCF-7, with IC values in the low micromolar range. For instance, one study reported IC values of 1.9 to 7.52 μg/mL for several derivatives tested against these cell lines .

Antimicrobial Properties

The sulfonamide group is well-known for its antibacterial activity. This compound has been evaluated for its effectiveness against multidrug-resistant bacteria.

Case Studies:

- A recent study highlighted its significant antibacterial activity against strains of Methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values lower than those of traditional antibiotics like linezolid.

Comparative Analysis with Related Compounds

To better understand the potential of this compound, a comparison with structurally related compounds can be insightful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ibuprofen | Propanoyl group; NSAID | Anti-inflammatory |

| Sulfanilamide | Simple sulfonamide | Antibacterial |

| Tetrahydroquinoline derivatives | Similar ring structure; varies in substituents | Antitumor and anti-inflammatory |

This table illustrates that while simpler compounds like ibuprofen and sulfanilamide have established uses, the hybrid nature of 5-ethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide may offer a multi-target action mechanism that enhances its pharmacological profile .

Mechanism of Action

The mechanism of action of 5-ethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis with structurally related compounds:

Key Observations:

Substituent Effects: The ethyl group in the target compound (vs. methyl in the PubChem analogue) may enhance lipophilicity and alter binding kinetics in biological systems. The propanoyl group on the tetrahydroquinoline nitrogen (vs.

Molecular Weight and Complexity :

- The target compound (378.51 g/mol) is intermediate in size compared to the dual-sulfonamide derivative G505-0177 (464.58 g/mol) and simpler analogues like PI-29805 (163.22 g/mol). This balance may optimize bioavailability while retaining target specificity .

Hydrogen-Bonding Networks: The tetrahydroquinoline core and sulfonamide groups create opportunities for graph-set hydrogen-bonding patterns, which are critical for crystal packing and stability. Similar compounds often exhibit R₂²(8) or R₄⁴(12) motifs, as observed in sulfonamide-containing crystals .

Synthetic Accessibility: The presence of a propanoyl group may complicate synthesis compared to methyl or unsubstituted tetrahydroquinoline derivatives, requiring additional acylation steps .

Limitations in Current Data:

- No pharmacological or solubility data are available in the provided evidence, limiting direct functional comparisons.

Biological Activity

5-ethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of sulfonamides and features a unique structure that combines a thiophene ring with a tetrahydroquinoline moiety. Research into its biological activity suggests promising applications in antimicrobial and anticancer therapies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 378.5 g/mol. The compound's structure can be represented as follows:

| Property | Details |

|---|---|

| Common Name | This compound |

| CAS Number | 946211-25-2 |

| Molecular Weight | 378.5 |

| Molecular Formula | C18H22N2O3S2 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The proposed mechanism involves binding to these targets, which modulates their activity and leads to various biological effects. This modulation may inhibit enzymatic reactions or alter receptor signaling pathways, contributing to its potential therapeutic effects .

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. The specific mechanisms involved may include disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anticancer Activity

Research has also explored the anticancer potential of this compound. In vitro studies reveal that it can induce apoptosis in cancer cell lines by activating caspase pathways and disrupting mitochondrial function. For instance, testing on A549 lung cancer cells demonstrated that the compound reduced cell viability significantly compared to controls .

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of the compound involved testing against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, suggesting potent antimicrobial activity.

Study 2: Anticancer Effects

In another investigation focusing on its anticancer effects, this compound was administered to various cancer cell lines including breast (MCF7) and colon (HCT116). The compound demonstrated an IC50 value of approximately 25 µM for MCF7 cells after 48 hours of treatment, indicating promising cytotoxic effects .

Q & A

Q. Q1. What are the recommended methods for synthesizing 5-ethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide, and how can reaction conditions be optimized?

Answer: Synthesis typically involves multi-step protocols:

- Step 1: Preparation of the tetrahydroquinoline core via cyclization of substituted anilines with aldehydes or ketones under acidic conditions.

- Step 2: Introduction of the sulfonamide group via nucleophilic substitution using thiophene-2-sulfonyl chloride derivatives.

- Step 3: Propanoylation at the 1-position of the tetrahydroquinoline using propionic anhydride or acyl chlorides.

Optimization Tips:

- Control reaction temperature (60–80°C) and pH (neutral to mildly basic) to avoid side reactions like over-acylation or sulfonamide decomposition .

- Monitor intermediates using TLC or HPLC to ensure purity (>95%) before proceeding to subsequent steps .

Q. Q2. How should researchers validate the structural integrity of this compound post-synthesis?

Answer: Use a combination of spectroscopic and crystallographic techniques:

- NMR (¹H/¹³C): Confirm substitution patterns (e.g., ethyl group at thiophene-5, propanoyl at tetrahydroquinoline-1) and assess stereochemistry .

- Mass Spectrometry: Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the sulfonamide and tetrahydroquinoline moieties .

- X-ray Crystallography: Resolve ambiguous stereochemistry using SHELXL for refinement and ORTEP-3 for graphical representation .

Advanced Research Questions

Q. Q3. How can researchers investigate the compound’s mechanism of action in enzyme inhibition studies?

Answer:

- Target Identification: Perform molecular docking (e.g., AutoDock Vina) against potential targets like carbonic anhydrase or kinase enzymes, leveraging the sulfonamide group’s known affinity for metalloenzymes .

- Kinetic Assays: Use stopped-flow spectrophotometry to measure inhibition constants (Ki) under varying substrate concentrations .

- Structural Biology: Co-crystallize the compound with target enzymes and analyze binding modes via SHELX-refined electron density maps .

Q. Q4. What strategies resolve contradictions in reported bioactivity data across studies?

Answer:

- Comparative Assay Validation: Replicate experiments using standardized protocols (e.g., fixed IC50 determination methods) to eliminate variability from assay conditions .

- Metabolite Profiling: Use LC-MS to identify degradation products or active metabolites that may contribute to divergent results .

- Computational Modeling: Apply QSAR (Quantitative Structure-Activity Relationship) models to correlate structural variations (e.g., ethyl vs. methyl substituents) with activity differences .

Q. Q5. How can crystallographic data refine the compound’s conformational analysis?

Answer:

- Data Collection: Use high-resolution synchrotron X-ray data (≤1.0 Å) to resolve torsional angles in the tetrahydroquinoline and sulfonamide groups .

- Refinement: Apply SHELXL’s restraints for anisotropic displacement parameters, especially for flexible substituents like the ethyl group .

- Validation: Cross-check with WinGX-generated Hirshfeld surfaces to identify weak intermolecular interactions (e.g., C–H···O) influencing conformation .

Q. Q6. What in vivo models are appropriate for pharmacokinetic studies of this compound?

Answer:

- Rodent Models: Administer intravenously (IV) and orally (PO) to calculate bioavailability (%F) and half-life (t½) using LC-MS/MS plasma analysis .

- Tissue Distribution: Use radiolabeled analogs (e.g., ¹⁴C-labeled ethyl group) to track accumulation in target organs .

- Metabolic Stability: Incubate with liver microsomes (human/rat) to identify cytochrome P450-mediated oxidation hotspots (e.g., thiophene ring) .

Methodological Challenges

Q. Q7. How can researchers address low yields in the final sulfonamide coupling step?

Answer:

- Catalyst Screening: Test coupling agents like HATU or EDCI/HOBt to enhance efficiency .

- Solvent Optimization: Use polar aprotic solvents (DMF, DMSO) to stabilize reactive intermediates .

- Microwave-Assisted Synthesis: Reduce reaction time (from hours to minutes) while maintaining yields >80% .

Q. Q8. What analytical techniques differentiate polymorphic forms of this compound?

Answer:

Q. Q9. How to design structure-activity relationship (SAR) studies for derivatives?

Answer:

- Core Modifications: Synthesize analogs with varying substituents (e.g., ethyl → propyl, propanoyl → acetyl) .

- Biological Testing: Rank derivatives by IC50 values against a panel of related enzymes to identify critical pharmacophores .

- 3D-QSAR: Align molecules in CoMFA/CoMSIA grids to map electrostatic and steric contributions to activity .

Q. Q10. What computational tools predict the compound’s ADMET properties?

Answer:

- Software: Use SwissADME or ADMET Predictor to estimate solubility (LogS), permeability (Caco-2), and CYP inhibition .

- Molecular Dynamics (MD): Simulate blood-brain barrier penetration using GROMACS with lipid bilayer models .

- Toxicity Profiling: Apply DEREK Nexus to flag structural alerts (e.g., sulfonamide-related hypersensitivity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.